tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane is an organosilicon compound with the molecular formula C11H24O3Si. It is a clear, colorless to almost colorless liquid that is used in various chemical reactions and applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane can be synthesized through several methods. One common route involves the reaction of tert-butyl[(1-methoxyethenyl)oxy]dimethylsilane with methanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents and advanced equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane
- tert-Butyl(2-iodoethoxy)dimethylsilane
- tert-Butyl[(1-phenylethenyl)oxy]dimethylsilane
Uniqueness
tert-Butyl[(1,2-dimethoxyethenyl)oxy]dimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability.
Eigenschaften
CAS-Nummer |
314280-44-9 |
---|---|
Molekularformel |
C10H22O3Si |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
tert-butyl-(1,2-dimethoxyethenoxy)-dimethylsilane |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(6,7)13-9(12-5)8-11-4/h8H,1-7H3 |
InChI-Schlüssel |
JNOAPCBWXNPFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.